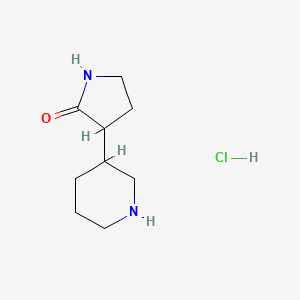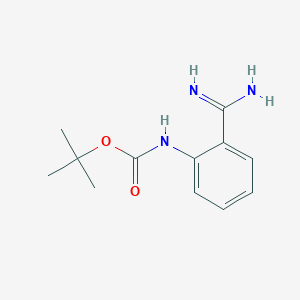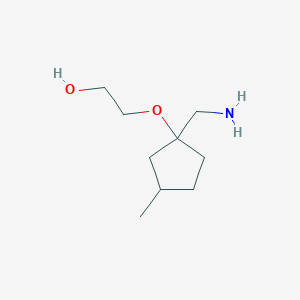![molecular formula C8H15NO B13616819 (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)
(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5S,8R)-2-Azabicyclo[331]nonan-8-ol is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the stereoselective reduction of a precursor molecule, such as a tropinone derivative, using reagents like sodium borohydride (NaBH4) under controlled conditions . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce a fully saturated bicyclic amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used as a ligand for studying receptor-ligand interactions. Its bicyclic structure makes it an interesting candidate for probing the binding sites of various biological targets.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. They can be used in the development of drugs for treating neurological disorders, given their ability to interact with specific neurotransmitter receptors.
Industry
In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism of action of (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within its structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different ring size and nitrogen positioning.
3-Azabicyclo[3.1.1]heptane: A smaller bicyclic compound with distinct chemical properties and applications.
Uniqueness
(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol is unique due to its specific stereochemistry and ring structure. This uniqueness allows it to interact with biological targets in a distinct manner, making it valuable for drug discovery and development. Additionally, its structural features enable the synthesis of a wide range of derivatives with diverse chemical and biological activities.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(1S,5S,8R)-2-azabicyclo[3.3.1]nonan-8-ol |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-3-4-9-7(8)5-6/h6-10H,1-5H2/t6-,7-,8+/m0/s1 |
InChI-Schlüssel |
NMJCBQIZYTXLTC-BIIVOSGPSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]2C[C@@H]1CCN2)O |
Kanonische SMILES |
C1CC(C2CC1CCN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


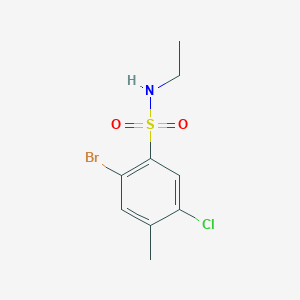

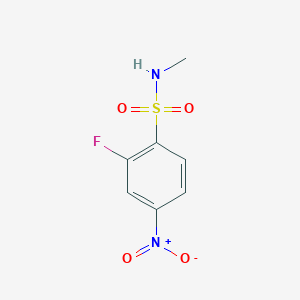
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol](/img/no-structure.png)
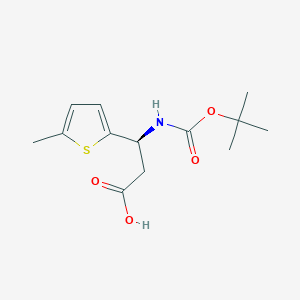

![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
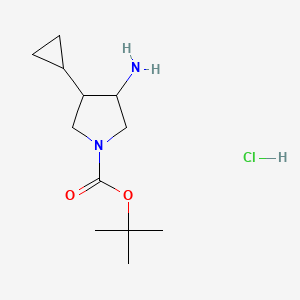
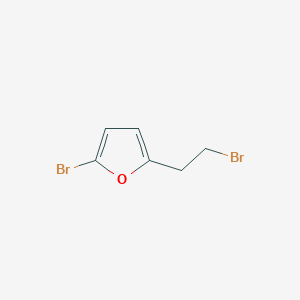
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
